(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid
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Overview
Description
(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of a suitable precursor, such as a phenyl ketone, using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require the presence of a catalyst, such as copper or silver salts, and may be conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for further applications .
Chemical Reactions Analysis
Types of Reactions: (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
4-(trifluoromethyl)phenol: Shares the trifluoromethyl group but differs in the functional group attached to the phenyl ring.
(2S)-2-{3-[({[2-fluoro-4-(trifluoromethyl)phenyl]carbonyl}amino)methyl]-4-methoxybenzyl}butanoic acid: Contains a similar trifluoromethyl group but has additional functional groups that confer different properties.
Uniqueness: (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid is unique due to its specific combination of a trifluoromethyl group and a propanoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(10(15)16)6-8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPLOHWBAJQCOI-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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